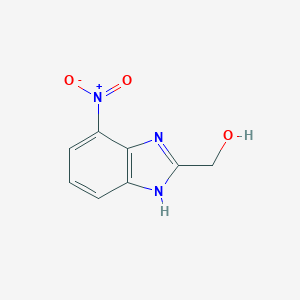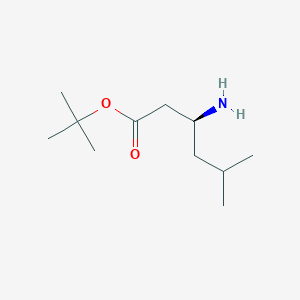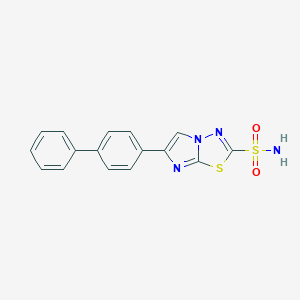![molecular formula C8H17ClO2 B071979 Butane, 1-[2-(2-chloroethoxy)ethoxy]- CAS No. 1120-23-6](/img/structure/B71979.png)
Butane, 1-[2-(2-chloroethoxy)ethoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butane, 1-[2-(2-chloroethoxy)ethoxy]-, commonly known as "Butylated Hydroxytoluene" (BHT), is a synthetic antioxidant that is widely used in the food and cosmetic industries. It is also used in the production of plastics, rubber, and fuel additives. BHT has been extensively studied for its scientific research applications, particularly its mechanism of action and biochemical and physiological effects.
作用机制
Butane, 1-[2-(2-chloroethoxy)ethoxy]- works by donating a hydrogen atom to free radicals, which stabilizes them and prevents them from damaging cells. Butane, 1-[2-(2-chloroethoxy)ethoxy]- also chelates metal ions, which can catalyze the formation of free radicals.
生化和生理效应
Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the lifespan of certain organisms, including fruit flies and mice. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has also been shown to reduce the risk of certain types of cancer, including breast and lung cancer. Additionally, Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One advantage of using Butane, 1-[2-(2-chloroethoxy)ethoxy]- in lab experiments is its stability. Butane, 1-[2-(2-chloroethoxy)ethoxy]- is a relatively stable compound and does not degrade easily, which makes it useful for long-term experiments. However, one limitation of using Butane, 1-[2-(2-chloroethoxy)ethoxy]- is its potential to interfere with other compounds in the experiment. Butane, 1-[2-(2-chloroethoxy)ethoxy]- may react with other compounds in the experiment, which can lead to inaccurate results.
未来方向
There are several potential future directions for research on Butane, 1-[2-(2-chloroethoxy)ethoxy]-. One area of research is its potential use in the treatment of Alzheimer's disease. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of research is the development of new synthetic antioxidants that are more effective than Butane, 1-[2-(2-chloroethoxy)ethoxy]-. Finally, there is potential for research on the use of Butane, 1-[2-(2-chloroethoxy)ethoxy]- in the production of biofuels. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been shown to improve the stability of biodiesel, which could make it a useful additive for the biofuel industry.
Conclusion:
In conclusion, Butane, 1-[2-(2-chloroethoxy)ethoxy]- is a synthetic antioxidant that has been extensively studied for its scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Butane, 1-[2-(2-chloroethoxy)ethoxy]- is synthesized by reacting para-cresol with isobutylene in the presence of sulfuric acid, followed by reaction with chlorine and sodium hydroxide. While Butane, 1-[2-(2-chloroethoxy)ethoxy]- has advantages for lab experiments, such as stability, it also has limitations, such as the potential to interfere with other compounds in the experiment. Future research on Butane, 1-[2-(2-chloroethoxy)ethoxy]- could include its potential use in the treatment of Alzheimer's disease, the development of new synthetic antioxidants, and its use in the production of biofuels.
合成方法
Butane, 1-[2-(2-chloroethoxy)ethoxy]- is synthesized by reacting 4-methylphenol (also known as "para-cresol") with isobutylene in the presence of sulfuric acid. The resulting product is then reacted with chlorine and sodium hydroxide to form Butane, 1-[2-(2-chloroethoxy)ethoxy]-.
科学研究应用
Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been extensively studied for its antioxidant properties. It is known to inhibit the oxidation of lipids, which can lead to the formation of harmful free radicals. Butane, 1-[2-(2-chloroethoxy)ethoxy]- has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, Butane, 1-[2-(2-chloroethoxy)ethoxy]- has been studied for its potential use in the treatment of Alzheimer's disease.
属性
CAS 编号 |
1120-23-6 |
|---|---|
产品名称 |
Butane, 1-[2-(2-chloroethoxy)ethoxy]- |
分子式 |
C8H17ClO2 |
分子量 |
180.67 g/mol |
IUPAC 名称 |
1-[2-(2-chloroethoxy)ethoxy]butane |
InChI |
InChI=1S/C8H17ClO2/c1-2-3-5-10-7-8-11-6-4-9/h2-8H2,1H3 |
InChI 键 |
DZWMJKOIMKFXIJ-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCCl |
规范 SMILES |
CCCCOCCOCCCl |
其他 CAS 编号 |
1120-23-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



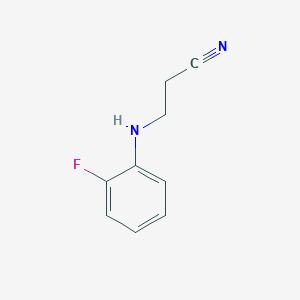
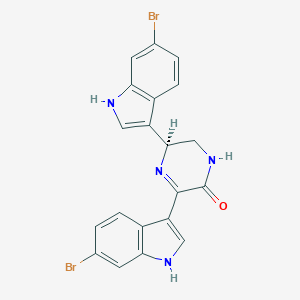
![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)
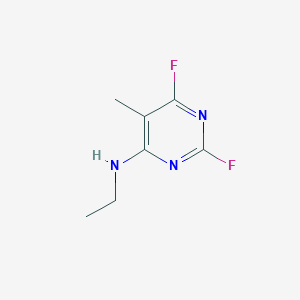
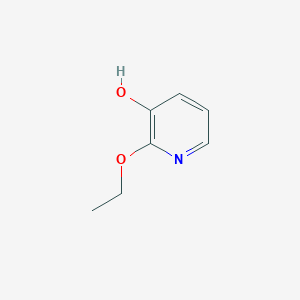
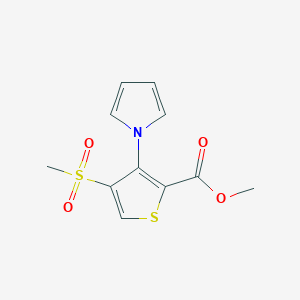
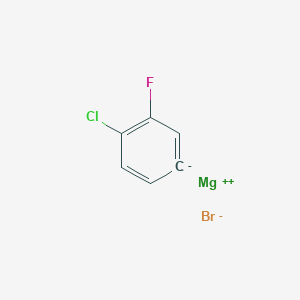
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)
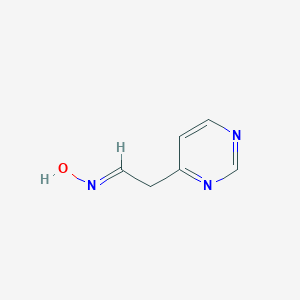
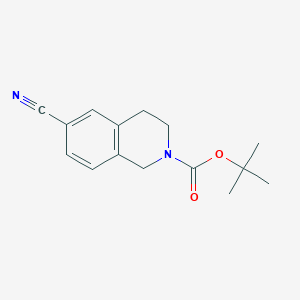
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
